3-(4-Methoxyphenyl)Piperidine Hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring.
Mechanism of Action
Target of Action
It is structurally similar to meperidine , a synthetic opiate agonist belonging to the phenylpiperidine class . Therefore, it is plausible that it may also act on similar targets, such as opioid receptors.
Mode of Action
Based on its structural similarity to meperidine , it may interact with its targets in a similar manner. Meperidine acts as an opioid agonist, binding to opioid receptors and producing analgesic and sedative effects .
Biochemical Pathways
Opioids like meperidine generally affect pain signaling pathways in the central nervous system .
Result of Action
Opioids like meperidine generally produce analgesic effects by reducing the perception of pain at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)Piperidine Hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with piperidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenylpiperidine or 4-formylphenylpiperidine.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-(4-Methoxyphenyl)Piperidine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)Piperidine Hydrochloride
- 4-(4-Chlorophenyl)Piperidine Hydrochloride
- 4-(4-Phenylbutyl)Piperidine Hydrochloride
- 4-(4-Fluorobenzyl)Piperidine Hydrochloride
Uniqueness
3-(4-Methoxyphenyl)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxy group at the para position of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDYNLJFLQQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19724-83-5 |
Source
|
Record name | 3-(4-methoxyphenyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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